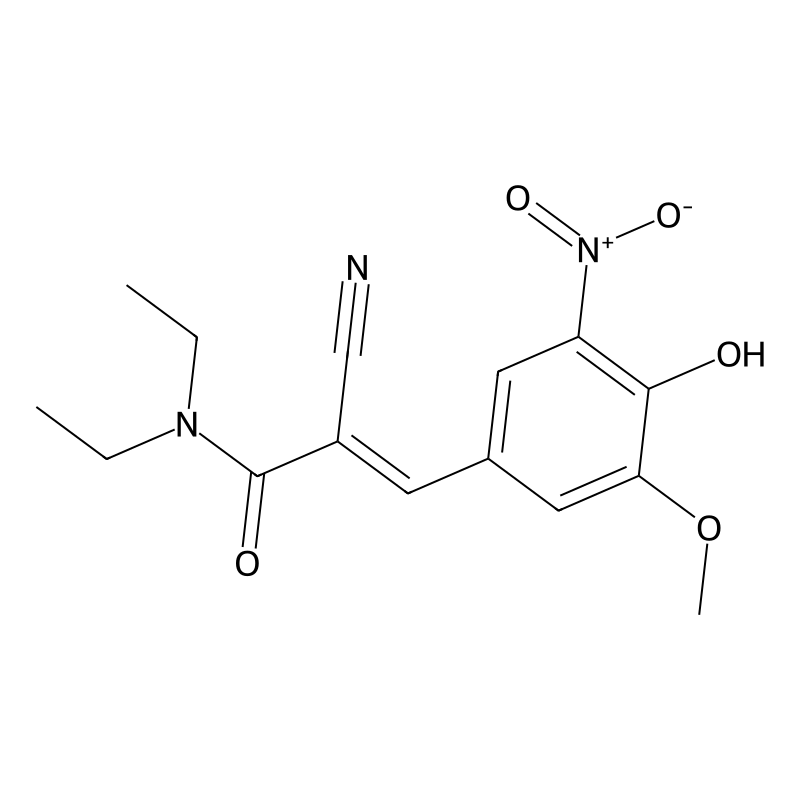(E)-3-O-Methyl Entacapone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Studying Dopamine Function and Neurodegenerative Diseases:
One of the primary applications of 3-OMD lies in investigating the role of dopamine in the central nervous system (CNS). By inhibiting COMT, 3-OMD elevates dopamine levels, allowing researchers to study its effects on various brain functions, including:
- Motor control: Dopamine plays a crucial role in movement coordination. 3-OMD is used in studies to understand how increased dopamine levels affect motor function, particularly in the context of neurodegenerative diseases like Parkinson's disease, where dopamine deficiency is a hallmark feature [].
- Learning and memory: Dopamine is also implicated in learning and memory processes. 3-OMD can be used to explore the impact of elevated dopamine on these cognitive functions [].
- Reward and motivation: Dopamine is associated with reward processing and motivation. Studies employing 3-OMD can shed light on how dopamine modulates these behaviors [].
Enhancing the Efficacy of Dopamine Replacement Therapies:
In Parkinson's disease, levodopa (L-DOPA) is the mainstay therapy to replenish dopamine levels. However, L-DOPA's effectiveness diminishes over time due to COMT-mediated breakdown. 3-OMD, by inhibiting COMT, can potentially extend the therapeutic effects of L-DOPA, allowing for longer periods of symptom control [].
Investigating the Role of COMT in Other Physiological Processes:
COMT is not exclusively expressed in the CNS but is also found in peripheral tissues. Research suggests COMT may be involved in various physiological processes, including:
- Pain perception: Studies suggest COMT activity modulates pain sensitivity. 3-OMD can be used to explore the potential of COMT inhibition for pain management [].
- Cardiovascular function: COMT activity has been linked to blood pressure regulation. 3-OMD can be employed to investigate the role of COMT in cardiovascular health [].
(E)-3-O-Methyl Entacapone is a derivative of entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase. This compound is primarily utilized in the treatment of Parkinson's disease, often in combination with levodopa and carbidopa to enhance the therapeutic effects by preventing the breakdown of levodopa. The chemical structure of (E)-3-O-Methyl Entacapone allows it to exert its pharmacological effects without crossing the blood-brain barrier, thus acting peripherally to increase the bioavailability of levodopa in the body .
Entecaponte, from which 3-O-methylentacapone is derived, acts as a COMT (catechol-O-methyltransferase) inhibitor []. COMT is an enzyme that breaks down levodopa, a medication used to treat Parkinson's disease. By inhibiting COMT, entacapone allows levodopa to function for a longer duration, potentially improving the effectiveness of Parkinson's treatment []. The mechanism of action of 3-O-methylentacapone might be similar, but specific research is needed for confirmation.
The primary chemical reaction involving (E)-3-O-Methyl Entacapone is its interaction with catechol-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, leading to their inactivation. By inhibiting this enzyme, (E)-3-O-Methyl Entacapone increases the levels of biologically active catechols, particularly dopamine, norepinephrine, and epinephrine, which are crucial for managing Parkinson's disease symptoms .
(E)-3-O-Methyl Entacapone demonstrates significant biological activity as a COMT inhibitor. It effectively prolongs the action of levodopa by preventing its metabolism into 3-methoxy-4-hydroxy-L-phenylalanine in peripheral tissues. This results in increased and sustained plasma levels of levodopa, enhancing dopaminergic stimulation in the brain. The compound exhibits a half-life ranging from 0.4 to 0.7 hours and shows a high degree of protein binding (approximately 98%) .
The synthesis of (E)-3-O-Methyl Entacapone can be achieved through several methods:
- Condensation Reaction: The initial step involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide under acidic conditions to form an intermediate compound.
- Demethylation: The intermediate can undergo demethylation using hydrobromic acid or Lewis acids to yield (E)-3-O-Methyl Entacapone.
- Purification: The final product is purified through recrystallization techniques to isolate the desired (E)-isomer from any (Z)-isomer present .
(E)-3-O-Methyl Entacapone is primarily used in conjunction with levodopa and carbidopa for treating Parkinson's disease. Its main application lies in enhancing the efficacy of levodopa therapy by improving its pharmacokinetics and reducing fluctuations in plasma levels, thus providing more consistent therapeutic outcomes for patients .
Several compounds share structural and functional similarities with (E)-3-O-Methyl Entacapone:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Entacapone | COMT inhibitor | Does not cross blood-brain barrier |
| Tolcapone | COMT inhibitor | Associated with hepatotoxicity |
| Carbidopa | Aromatic amino acid decarboxylase inhibitor | Enhances levodopa efficacy |
| L-DOPA | Precursor to dopamine | Directly increases dopamine levels |
(E)-3-O-Methyl Entacapone is unique due to its specific structural modifications that enhance its selectivity and reduce potential side effects compared to tolcapone while maintaining similar therapeutic benefits as entacapone .








